Trisodium;hexane-1,2,6-triolate
Description
Trisodium hexane-1,2,6-triolate (C₆H₉Na₃O₃) is the trisodium salt derived from hexane-1,2,6-triol (C₆H₁₄O₃), a trihydroxy aliphatic compound. Hexane-1,2,6-triol is a hygroscopic, water-miscible liquid with a molecular weight of 134.18 g/mol and a density of 1.113 g/cm³ . It is synthesized via catalytic hydrogenation of 2,5-dihydroxymethylfuran or similar intermediates . The trisodium form likely exhibits enhanced solubility in polar solvents due to ionic dissociation, making it suitable for applications in organic synthesis, surfactants, or chelating agents.
Properties
CAS No. |
13005-19-1 |
|---|---|
Molecular Formula |
C6H11Na3O3 |
Molecular Weight |
200.12 |
IUPAC Name |
trisodium;hexane-1,2,6-triolate |
InChI |
InChI=1S/C6H11O3.3Na/c7-4-2-1-3-6(9)5-8;;;/h6H,1-5H2;;;/q-3;3*+1 |
InChI Key |
GCJMZSHZYDFSGV-UHFFFAOYSA-N |
SMILES |
C(CC[O-])CC(C[O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Trisodium;hexane-1,2,6-triolate typically involves the reaction of 1,2,6-hexanetriol with sodium hydroxide. The reaction proceeds under controlled conditions to ensure the complete conversion of the hydroxyl groups to sodium alkoxide groups . Industrial production methods may involve the use of large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Trisodium;hexane-1,2,6-triolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylate salts.
Reduction: It can be reduced to form hexanetriol.
Substitution: The sodium ions can be substituted with other cations or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trisodium;hexane-1,2,6-triolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Trisodium;hexane-1,2,6-triolate involves its ability to interact with various molecular targets through its sodium alkoxide groups. These interactions can lead to the stabilization of certain molecular structures or the facilitation of specific chemical reactions . The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Trisodium Citrate (C₆H₅Na₃O₇)
- CAS : 68-04-2
- Properties: Water-soluble, weakly alkaline, and non-toxic.
- Uses : Food additive (pH buffer), pharmaceuticals (anticoagulant), and microencapsulation processes .
- Key Difference : Contains a citrate anion with three carboxylate groups, unlike the aliphatic triolate structure of trisodium hexane-1,2,6-triolate.
Trisodium Phosphate (Na₃PO₄)
- CAS : 7601-54-9
- Properties : Strongly alkaline, corrosive, and hygroscopic.
- Uses : Industrial cleaning agents, water treatment, and metal surface preparation .
Trisodium 8-Hydroxypyrene-1,3,6-trisulphonate (C₁₆H₇Na₃O₁₀S₃)
- CAS : 6358-69-6
- Properties: Fluorescent, water-soluble, and non-hazardous.
- Uses : Biological staining, environmental sensing, and photochemical studies .
- Key Difference : Aromatic polycyclic structure with sulfonate groups, offering fluorescence properties absent in aliphatic triolates.
Sodium Tripolyphosphate (Na₅P₃O₁₀)
Comparative Data Table
Trisodium Hexane-1,2,6-triolate
- Chemical Behavior : As a triolate, it likely acts as a weak base and chelating agent for divalent cations (e.g., Ca²⁺, Mg²⁺), similar to citrate but with reduced efficiency due to its aliphatic chain .
- Industrial Use: Potential applications in biodegradable surfactants or stabilizers in polymer formulations, leveraging its water solubility and low toxicity .
Contrast with Aromatic Triolates
Trisodium 8-hydroxypyrene-1,3,6-trisulphonate’s fluorescence and rigid aromatic structure make it unsuitable for surfactant roles but ideal for optical applications . Conversely, trisodium hexane-1,2,6-triolate’s flexible aliphatic chain enhances compatibility with nonpolar solvents, broadening its utility in emulsions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
